6-(3-Methoxyphenyl)-2-(Piperidin-4-Yl)-[1,2,4]Triazolo[1,5-A]Pyridine
Description
The [1,2,4]triazolo[1,5-a]pyridine core is a bicyclic system that combines a triazole ring fused with pyridine, enabling diverse interactions with biological targets . Substituents at positions 2 and 6 are critical for modulating physicochemical and biological properties. In this compound:
Properties
IUPAC Name |
6-(3-methoxyphenyl)-2-piperidin-4-yl-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-23-16-4-2-3-14(11-16)15-5-6-17-20-18(21-22(17)12-15)13-7-9-19-10-8-13/h2-6,11-13,19H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIIAIDTUUQSCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN3C(=NC(=N3)C4CCNCC4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Table 1: Key Structural Analogs and Their Substitution Patterns
Key Observations:
Core Structure Variations :
- The target compound shares the [1,2,4]triazolo[1,5-a]pyridine core with 4d and S2-TP , whereas Compound 3 () uses a pyrimidine core, which may alter electronic properties and target selectivity .
- Pyrimidine-based analogs (e.g., Compound 3 ) are associated with kinase inhibition, while pyridine derivatives (e.g., 4d ) are explored for antifungal and herbicidal applications .
Substituent Impact: Position 2: Piperidin-4-yl (target compound) vs. piperidinomethyl (S2-TP) or 3-methoxyphenyl (4d). Position 6: The 3-methoxyphenyl group (target) contrasts with thiophen-3-yl () or 5-methylfuran-2-yl (4d). Methoxy groups improve solubility, whereas heterocycles like thiophene may enhance π-π stacking in biological targets .
Key Observations:
- Synthetic Routes : The target compound may be synthesized via Suzuki coupling, as demonstrated for Compound 3 (), leveraging boronic acid intermediates for aryl group introduction .
- Yields and Conditions : 4d () achieved 80% yield under eco-friendly conditions, suggesting that similar green chemistry principles could apply to the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
